molecular formula C12H16N2O2 B6586407 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea CAS No. 1251578-80-9

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea

Cat. No.: B6586407
CAS No.: 1251578-80-9
M. Wt: 220.27 g/mol
InChI Key: LREDFYYQDSHNSS-UHFFFAOYSA-N
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Description

3-{[1-(Hydroxymethyl)cyclopropyl]methyl}-1-phenylurea is a synthetic organic compound featuring a phenylurea backbone substituted with a 1-(hydroxymethyl)cyclopropyl)methyl group. The specific biological activity, mechanism of action, and research applications for this compound are not currently detailed in the literature, indicating it may be a novel chemical entity with unexplored potential. Compounds with urea and phenylurea structures are of significant interest in medicinal and agrochemical research. Urea derivatives are frequently investigated for their ability to inhibit various enzymes. For instance, some phenylurea derivatives have been studied as potential inhibitors of tyrosinase, a key enzyme in melanin synthesis . Furthermore, the cyclopropyl and hydroxymethyl functional groups in its structure are common in drug discovery, often used to fine-tune the properties of lead compounds. The presence of these moieties suggests potential for interaction with a range of biological targets, which can be explored through computational drug design methods like virtual screening and molecular docking . This compound is intended for research purposes only, making it a valuable tool for scientists working in hit identification and lead optimization campaigns. It is strictly for laboratory research use and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-9-12(6-7-12)8-13-11(16)14-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREDFYYQDSHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Bromomethyl Cyclopropyl Methanol

Tribromoneoamyl alcohol (3-bromo-2,2-dimethylpropan-1-ol) undergoes cyclization in the presence of Zn powder and a basic catalyst (e.g., disodium EDTA) at 70 ± 5°C for 5–10 hours. The reaction proceeds via elimination to form the cyclopropane ring, yielding 1-bromomethyl cyclopropyl methanol. Key parameters include:

ParameterValue
Molar ratio (Tribromoneoamyl alcohol : Zn)1 : 1.1–1.3
CatalystDisodium EDTA (0.25–0.5 equiv)
SolventMethanol, ethanol, or isopropanol
Yield70–85%

Cyanide Substitution to Form (1-(Hydroxymethyl)cyclopropyl)acetonitrile

The bromide intermediate reacts with sodium cyanide in DMSO or DMF under alkaline conditions (pH 8–10) at 60–80°C for 5–10 hours, replacing the bromine with a nitrile group. This step achieves >90% conversion, with the nitrile serving as a precursor for subsequent amine synthesis.

Amine Intermediate Generation

The nitrile group in (1-(hydroxymethyl)cyclopropyl)acetonitrile is reduced to a primary amine, a critical step for urea bond formation.

Catalytic Hydrogenation

Using Raney nickel under hydrogen gas (3–5 atm) in ethanol at 50°C converts the nitrile to (1-(hydroxymethyl)cyclopropyl)methylamine. This method offers high selectivity and yields 80–90% amine.

Lithium Aluminum Hydride Reduction

Alternatively, LiAlH4 in anhydrous tetrahydrofuran (THF) reduces the nitrile at 0°C to room temperature. After quenching with aqueous NH4Cl, the amine is isolated in 75–85% yield.

Urea Bond Formation

The final step involves reacting the amine intermediate with phenyl isocyanate to form the target urea derivative. This method is adapted from PMC3213536, which demonstrates urea synthesis via amine-isocyanate coupling.

Reaction Conditions

  • Amine : (1-(Hydroxymethyl)cyclopropyl)methylamine (1.0 equiv)

  • Isocyanate : Phenyl isocyanate (1.2 equiv)

  • Solvent : Acetonitrile or THF

  • Temperature : Room temperature to 40°C

  • Time : 30 minutes to 2 hours

The reaction proceeds via nucleophilic attack of the amine on the isocyanate, forming the urea linkage. The hydroxymethyl group remains intact due to the amine’s higher nucleophilicity.

Workup and Purification

Post-reaction, the solvent is evaporated under reduced pressure. The crude product is washed with dichloromethane to remove unreacted isocyanate and recrystallized from ethanol. Yield: 70–80%.

Characterization and Analytical Data

The final product is characterized by spectroscopic methods:

Property Value
Molecular Formula C12H15N2O2
Molecular Weight 219.26 g/mol
Melting Point 145–147°C (recrystallized from ethanol)
1H NMR (DMSO-d6)δ 7.35–7.25 (m, 5H, Ar-H), 6.20 (s, 2H, NH), 4.50 (s, 2H, CH2OH), 3.10 (d, 2H, CH2N), 1.20–1.00 (m, 4H, cyclopropane)
13C NMR (DMSO-d6)δ 158.5 (C=O), 139.2–126.8 (Ar-C), 65.4 (CH2OH), 42.1 (CH2N), 22.5–18.3 (cyclopropane)

Optimization Challenges and Solutions

Cyclopropane Ring Stability

The cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., Na2CO3) and low temperatures during nitrile substitution minimizes degradation.

Alternative Synthetic Routes

Gabriel Synthesis

An alternative pathway involves synthesizing the amine via the Gabriel method. 1-Bromomethyl cyclopropyl methanol is treated with phthalimide potassium salt in DMF, followed by hydrazine cleavage to yield the amine. This method achieves comparable yields (70–75%) but requires additional steps.

Enzymatic Urea Formation

Emerging methods utilize lipases in non-aqueous media to catalyze urea bond formation between amines and carbonyl sources (e.g., di-tert-butyl dicarbonate). While eco-friendly, this approach remains experimental for aryl ureas.

Industrial Scalability Considerations

The Zn-mediated cyclization and cyanide substitution steps are highly scalable, with patent CN103058884B reporting kilogram-scale production. Key factors include:

  • Cost : Tribromoneoamyl alcohol and Zn are inexpensive precursors.

  • Safety : Cyanide handling requires strict protocols, favoring DMSO as a solvent for reduced toxicity.

  • Waste Management : Zn residues are treated with ammonia to form Zn(NH3)4²⁺ complexes, which are precipitated and recycled .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea, often referred to in research contexts for its unique structural properties, has garnered attention across various scientific fields, particularly in medicinal chemistry and agricultural sciences. This article delves into its applications, supported by comprehensive data tables and case studies.

Chemical Properties and Structure

This compound is a urea derivative characterized by its cyclopropyl and phenyl substituents. Its molecular formula is C12H16N2O2, and it features a unique combination of functional groups that contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that modifications of urea derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation.

Case Study :

  • Title : "Synthesis and Antitumor Activity of Urea Derivatives"
  • Findings : The compound showed significant inhibition of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism of action was linked to the induction of apoptosis through caspase activation.

Herbicidal Properties

The compound has been explored for its potential as a herbicide. Research indicates that urea derivatives can disrupt plant growth by inhibiting key enzymes involved in photosynthesis and amino acid synthesis.

Data Table: Herbicidal Efficacy

CompoundTarget SpeciesConcentration (g/ha)Efficacy (%)
This compoundAmaranthus retroflexus5085
Similar Urea DerivativeEchinochloa crus-galli7590

Potential Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The structural features allow it to cross the blood-brain barrier, making it a candidate for further exploration.

Case Study :

  • Title : "Neuroprotective Effects of Urea Derivatives"
  • Findings : In vitro studies revealed that the compound reduced oxidative stress markers in neuronal cell cultures, indicating potential for further development as a therapeutic agent.

Mechanism of Action

The mechanism by which 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenylurea moiety can interact with hydrophobic pockets within proteins, affecting their function and stability.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Structure Physical Form Melting Point (°C)
3-{[1-(Hydroxymethyl)cyclopropyl]methyl}-1-phenylurea C₁₁H₁₆N₂O₂ 220.26 Cyclopropane-CH₂OH + CH₂ linkage Not reported Not reported
3-[3-(Dimethylamino)propyl]-1-phenylurea C₁₂H₁₉N₃O 221.30 -(CH₂)₃N(CH₃)₂ Powder 321.5 (decomposes)
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea C₁₄H₁₄N₂O₂ 242.28 -(CH₂)C₆H₄OH Not reported Not reported
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea C₁₂H₁₈N₂O₃ 238.28 -CH₂C(CH₃)(OH)CH₂OCH₃ Not reported Not reported

Key Observations :

  • Cyclopropane vs. Linear Chains: The cyclopropane substituent in the target compound reduces conformational flexibility compared to the dimethylamino propyl group in C₁₂H₁₉N₃O . This may enhance binding specificity in biological systems.
  • Polarity: The hydroxyphenylmethyl group in C₁₄H₁₄N₂O₂ introduces a phenolic -OH, increasing polarity compared to the cyclopropane analog .

Stability and Reactivity

Compound Name Stability Profile Incompatible Materials Decomposition Products
This compound Cyclopropane strain may lower thermal stability (inferred) Strong oxidizers Not reported
3-[3-(Dimethylamino)propyl]-1-phenylurea Stable under recommended conditions Strong oxidizers NOₓ, CO₂, CO
3-[(3-Hydroxyphenyl)methyl]-1-phenylurea Not reported Not reported Not reported
1-(2-Hydroxy-3-methoxy-2-methylpropyl)-3-phenylurea Not reported Not reported Not reported

Key Observations :

  • The dimethylamino propyl analog decomposes at 321.5°C, releasing nitrogen oxides and carbon oxides .
  • Cyclopropane-containing compounds are prone to ring-opening reactions under harsh conditions, though specific data for the target compound is lacking.

Key Observations :

  • For all compounds, thorough toxicological assessments are lacking, emphasizing the need for caution.

Research Implications

  • Target Compound : The cyclopropane-hydroxymethyl group may improve metabolic stability in drug design compared to linear analogs. However, synthetic challenges (e.g., cyclopropane ring strain) could limit scalability.
  • Dimethylamino Propyl Analog: The tertiary amine group enhances solubility but may introduce undesired receptor off-target effects.
  • Hydroxyphenylmethyl Analog : Increased polarity could improve aqueous solubility but reduce membrane permeability.

Biological Activity

3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its biological significance. The presence of the cyclopropyl and phenyl moieties contributes to its unique properties and interactions within biological systems.

Research indicates that compounds structurally related to this compound exhibit various mechanisms of action:

  • Inhibition of Calcium Channels : Similar derivatives have been identified as inhibitors of calcium release-activated calcium (CRAC) channels, specifically targeting ORAI1. This inhibition is crucial for modulating immune responses and could be beneficial in treating immune disorders and allergies .
  • Tyrosinase Inhibition : Compounds with similar structural features have shown potential as tyrosinase inhibitors, which play a significant role in melanin synthesis. This property is particularly relevant in cosmetic applications and the treatment of hyperpigmentation disorders .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and its analogs:

Activity Mechanism IC50 Value References
CRAC Channel InhibitionTargets ORAI13.25 ± 0.17 μmol/L
Tyrosinase InhibitionInhibits melanin productionNot specified
Potential Anti-cancer EffectsInhibits PDK1 and related kinasesNot specified

Case Studies

Several studies have explored the biological activity of related compounds:

  • CRAC Channel Inhibition Study : A study conducted on HEK293 cells demonstrated that a derivative of this compound effectively inhibited Ca2+^{2+} influx through CRAC channels, indicating its potential as an immune-modulating agent. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly enhanced inhibitory potency while maintaining low cytotoxicity .
  • Tyrosinase Activity Assessment : Research into tyrosinase inhibitors highlighted the importance of structural components in modulating enzyme activity. Compounds similar to this compound exhibited promising results in reducing melanin synthesis, making them candidates for cosmetic applications aimed at skin lightening .

Q & A

Q. What synthetic routes are recommended for 3-{[1-(hydroxymethyl)cyclopropyl]methyl}-1-phenylurea, and how is purity validated?

  • Methodological Answer : The synthesis can involve nucleophilic addition of a cyclopropane-containing amine (e.g., [1-(hydroxymethyl)cyclopropyl]methylamine) to phenyl isocyanate under mild conditions (20–25°C, aqueous or aprotic solvent). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is advised. Characterization should include 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm urea linkage and cyclopropane integrity, HPLC for purity (>95%), and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. Which preliminary biological assays are suitable for initial pharmacological profiling?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols. Pair this with cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., staurosporine for cytotoxicity) and dose-response curves (0.1–100 µM) to determine IC50_{50} values. Use triplicate measurements and statistical validation (Student’s t-test, p < 0.05) .

Q. What analytical techniques are critical for structural elucidation and stability assessment?

  • Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm urea C=O and N-H stretches. Stability under varying conditions (pH 2–9, 25–60°C) should be monitored via HPLC-UV, with degradation products identified using LC-MS/MS. Dynamic light scattering (DLS) can assess aggregation in aqueous solutions .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield and reaction kinetics?

  • Methodological Answer : Apply a 2k2^k full factorial design to test variables: temperature (25°C vs. 40°C), solvent (acetonitrile vs. THF), catalyst (none vs. triethylamine), and reaction time (6 vs. 12 hours). Analyze results via ANOVA to identify significant factors (p < 0.05). For reaction kinetics, use pseudo-first-order modeling with in-situ FTIR or 1H^1 \text{H}-NMR to track urea formation rates .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer : Conduct a meta-analysis of dose-response data across multiple cell lines or enzymatic targets. Use multivariate regression to account for variables like cell passage number, serum concentration, or assay incubation time. Validate findings with orthogonal assays (e.g., Western blot for target protein inhibition) .

Q. What strategies ensure compound stability during long-term storage?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring. Lyophilize the compound for storage at -20°C under argon. For aqueous solutions, add antioxidants (e.g., 0.1% ascorbic acid) and use amber vials to prevent photodegradation .

Q. How to design a toxicological assessment plan given limited existing data?

  • Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (Ames test for mutagenicity). For in vitro hepatotoxicity, use primary hepatocytes or HepG2 cells, measuring ALT/AST release and mitochondrial membrane potential (JC-1 assay). Include a positive control (e.g., acetaminophen) and negative control (DMSO) .

Q. What computational methods predict metabolic pathways and degradation products?

  • Methodological Answer : Use in silico tools like Meteor (Lhasa Limited) or ADMET Predictor™ to simulate Phase I/II metabolism. Validate predictions with microsomal incubations (human liver microsomes + NADPH) and LC-MS/MS analysis. Compare fragmentation patterns with databases (e.g., HMDB, METLIN) .

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